(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine
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Overview
Description
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a pyridine ring attached to the benzothiazole core through a methylene bridge and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage between the amine and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and other high-tech fields.
Mechanism of Action
The mechanism of action of (E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzothiazole and pyridine rings may also interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative with similar structural features.
3-methylbenzothiazole: Another benzothiazole derivative with a methyl group at the 3-position.
Pyridine-3-carbaldehyde: The aldehyde precursor used in the synthesis of the target compound.
Uniqueness
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine is unique due to the combination of its benzothiazole and pyridine moieties linked through an imine group. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-18-12-6-2-3-7-13(12)19-14(18)17-16-10-11-5-4-8-15-9-11/h2-10H,1H3/b16-10+,17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEQTFIXDDDSBI-CDEAFOTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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